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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B10762439 Get Quote

Technical Support Center: AT7867
Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers utilizing AT7867 dihydrochloride in in vivo efficacy studies.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for AT7867 dihydrochloride in mice for an in

vivo efficacy study?

A1: Based on published studies, a common starting point for assessing in vivo efficacy in

mouse xenograft models is 20 mg/kg for intraperitoneal (i.p.) administration or 90 mg/kg for oral

(p.o.) administration.[1][2][3] These dosages have been shown to inhibit the phosphorylation of

downstream targets of both AKT and p70S6K.[1][3] However, it is always recommended to

perform a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific

animal model and experimental conditions.

Q2: What is a suitable vehicle for formulating AT7867 dihydrochloride for in vivo

administration?

A2: A suggested formulation for AT7867 dihydrochloride is a suspension in 15% Captisol® (a

modified cyclodextrin) in water, adjusted to a pH of 9.[2] Due to the compound's properties, it is
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recommended to prepare the formulation fresh for each administration and use it immediately.

Q3: What are the known downstream targets of AT7867 that can be used as pharmacodynamic

markers?

A3: AT7867 is a potent, ATP-competitive inhibitor of Akt1, Akt2, Akt3, and p70 S6 Kinase

(p70S6K).[2][4][5][6][7][8] Therefore, key pharmacodynamic markers to assess target

engagement in vivo include the phosphorylation status of GSK3β (a direct substrate of Akt) and

S6 ribosomal protein (a downstream target of p70S6K).[1][2][3] Inhibition of phosphorylation of

these markers indicates that AT7867 is hitting its intended targets.

Q4: How should AT7867 dihydrochloride be stored?

A4: For long-term storage, it is recommended to keep AT7867 dihydrochloride as a solid at

-20°C. Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[4]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.selleckchem.com/products/AT7867.html
https://www.medchemexpress.com/AT7867.html
https://www.apexbt.com/at7867.html
https://www.medchemexpress.com/Targets/Ribosomal%20S6%20Kinase%20(RSK)/p70s6k.html
https://www.selleckchem.com/subunits/p70-S6K_S6-Kinase_selpan.html
https://immunomart.com/product/at7867-dihydrochloride/
https://aacrjournals.org/mct/article-abstract/9/5/1100/173574
https://www.selleckchem.com/products/AT7867.html
https://mdanderson.elsevierpure.com/en/publications/at7867-is-a-potent-and-oral-inhibitor-of-akt-and-p70-s6-kinase-th/
https://www.benchchem.com/product/b10762439?utm_src=pdf-body
https://www.benchchem.com/product/b10762439?utm_src=pdf-body
https://www.medchemexpress.com/AT7867.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause Suggested Solution

Poor solubility of AT7867

dihydrochloride during

formulation.

The compound may have

limited solubility in standard

aqueous buffers.

Use a solubilizing agent such

as 15% Captisol® in water and

adjust the pH to 9.[2] Prepare

the formulation immediately

before use.

Lack of in vivo efficacy at the

recommended starting dose.

Insufficient drug exposure due

to suboptimal administration

route or rapid metabolism.

Consider a different route of

administration (e.g., i.p. vs.

p.o.) to alter the

pharmacokinetic profile.[2][4]

Perform a pharmacokinetic

study to determine the plasma

concentration and

bioavailability of AT7867 in

your model.

The tumor model may not be

sensitive to Akt/p70S6K

inhibition.

Confirm that the tumor model

has a dysregulated PI3K/Akt

pathway (e.g., PTEN mutation

or PIK3CA mutation) as these

are more likely to be sensitive.

[2]

Observed toxicity or adverse

effects in animals (e.g., weight

loss).

The administered dose may be

above the maximum tolerated

dose (MTD) for the specific

animal strain or model.

Conduct a dose-range finding

study to determine the MTD.[9]

Monitor animals closely for

signs of toxicity and adjust the

dose or dosing schedule

accordingly.

Inconsistent results between

experiments.

Variability in drug formulation,

administration technique, or

animal handling.

Ensure consistent preparation

of the AT7867 formulation

immediately prior to each use.

Standardize the administration

procedure (e.g., time of day,

injection volume). Ensure all

animals are handled similarly
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to minimize stress-related

variables.

Quantitative Data Summary
Table 1: In Vivo Efficacy of AT7867 in Mouse Xenograft Models

Animal Model
Administration

Route
Dosage Observed Effect Reference

U87MG human

glioblastoma

xenograft

Intraperitoneal

(i.p.)
20 mg/kg

Inhibition of

tumor growth
[2][3]

U87MG human

glioblastoma

xenograft

Oral (p.o.) 90 mg/kg
Inhibition of

tumor growth
[2][3]

MES-SA uterine

sarcoma

xenograft

Intraperitoneal

(i.p.)
20 mg/kg

Inhibition of

tumor growth

(T/C = 0.37)

[2]

MES-SA uterine

sarcoma

xenograft

Oral (p.o.) 90 mg/kg

Inhibition of

tumor growth

(T/C = 0.37)

[2]

Table 2: Pharmacokinetic Parameters of AT7867 in Mice

Administration Route Dosage Key Finding Reference

Oral (p.o.) 20 mg/kg Bioavailability of 44% [2][4]

Oral (p.o.) 20 mg/kg

Plasma levels remain

above 0.5 µM for at

least 6 hours.

[4]
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Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

Animal Model: Use athymic nude mice bearing subcutaneous human tumor xenografts (e.g.,

U87MG or MES-SA).

Drug Formulation:

Prepare a suspension of AT7867 dihydrochloride in 15% Captisol® in water.

Adjust the pH of the solution to 9.

Prepare the formulation fresh immediately before administration.

Administration:

For intraperitoneal (i.p.) administration, inject a volume corresponding to a dose of 20

mg/kg.

For oral (p.o.) administration, deliver a volume corresponding to a dose of 90 mg/kg via

gavage.

Dosing Schedule: Administer the treatment as per the experimental design (e.g., once daily,

five days a week).

Efficacy Assessment:

Measure tumor volume regularly (e.g., twice weekly) using calipers.

Monitor animal body weight as an indicator of toxicity.

Pharmacodynamic Analysis:

At the end of the study, or at specified time points, collect tumor tissue.

Analyze the phosphorylation status of GSK3β and S6 ribosomal protein by Western blot or

immunohistochemistry to confirm target engagement.
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Caption: AT7867 signaling pathway inhibition.
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Caption: In vivo efficacy experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10762439?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article-abstract/9/5/1100/173574
https://www.selleckchem.com/products/AT7867.html
https://mdanderson.elsevierpure.com/en/publications/at7867-is-a-potent-and-oral-inhibitor-of-akt-and-p70-s6-kinase-th/
https://www.medchemexpress.com/AT7867.html
https://www.apexbt.com/at7867.html
https://www.medchemexpress.com/Targets/Ribosomal%20S6%20Kinase%20(RSK)/p70s6k.html
https://www.selleckchem.com/subunits/p70-S6K_S6-Kinase_selpan.html
https://immunomart.com/product/at7867-dihydrochloride/
https://www.ncbi.nlm.nih.gov/books/NBK604930/
https://www.ncbi.nlm.nih.gov/books/NBK604930/
https://www.ncbi.nlm.nih.gov/books/NBK604930/
https://www.benchchem.com/product/b10762439#refining-at7867-dihydrochloride-dosage-for-in-vivo-efficacy
https://www.benchchem.com/product/b10762439#refining-at7867-dihydrochloride-dosage-for-in-vivo-efficacy
https://www.benchchem.com/product/b10762439#refining-at7867-dihydrochloride-dosage-for-in-vivo-efficacy
https://www.benchchem.com/product/b10762439#refining-at7867-dihydrochloride-dosage-for-in-vivo-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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